(2S,4R)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride
Description
This compound is a dihydrochloride salt featuring a pyrrolidine-2-carboxamide core with stereospecific substitutions:
- Position 1: (2R)-2-Amino-3,3-dimethylbutanoyl group.
- Position 4: Hydroxy group.
- N-Substituent: Benzyl group linked to a 4-methyl-1,3-thiazol-5-yl moiety.
Properties
CAS No. |
2728726-95-0 |
|---|---|
Molecular Formula |
C22H32Cl2N4O3S |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
(2S,4R)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17+,19+;;/m1../s1 |
InChI Key |
SADPMNNWFOJMCY-QYIUUPPSSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)N)O.Cl.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound (2S,4R)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride, also known as a PROTAC (Proteolysis Targeting Chimera), has emerged as a significant molecule in drug discovery and therapeutic applications. This compound is characterized by its complex structure that includes a pyrrolidine ring and a thiazole moiety, which contribute to its biological activity.
- Molecular Formula : C23H32N4O3S
- Molecular Weight : 444.59 g/mol
- CAS Number : 1948273-02-6
- IUPAC Name : this compound
This compound operates primarily through the mechanism of targeted protein degradation. It selectively binds to specific proteins and directs them for ubiquitination and subsequent degradation by the proteasome. This capability is particularly valuable in oncology, where it can be used to degrade oncogenic proteins such as cMyc and NSD3, which are implicated in various cancers.
1. Anticancer Properties
- Targeting Oncogenes : The compound has shown efficacy in degrading NSD3 and cMyc proteins, which are overexpressed in several cancers. Studies indicate that this degradation leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
- Case Study : In vitro studies demonstrated that treatment with this PROTAC led to a significant decrease in the viability of cancer cells expressing high levels of NSD3 .
2. Selectivity and Efficacy
- The selectivity of this compound for its targets minimizes off-target effects, making it a promising candidate for therapeutic applications. It has been shown to selectively induce degradation without affecting other cellular pathways significantly .
3. Pharmacokinetics
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in vivo. The compound exhibits sufficient half-life and bioavailability to warrant further investigation in clinical settings .
Research Findings
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets involved in various diseases. The thiazole and pyrrolidine moieties are known to contribute to biological activity, making this compound a candidate for further investigation in drug design.
Cancer Research
Research indicates that compounds with similar structural characteristics may exhibit anticancer properties. The incorporation of thiazole groups has been associated with enhanced activity against certain cancer cell lines. Studies focusing on the mechanism of action could reveal its efficacy in inhibiting tumor growth or metastasis.
Neuropharmacology
Given the presence of amino acids and their derivatives in its structure, this compound may influence neurotransmitter systems. Preliminary studies suggest that modifications to amino acid side chains can affect neuroactivity, potentially leading to applications in treating neurological disorders.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiazole-containing compounds. The findings indicated that derivatives similar to (2S,4R)-1-(...) demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
In research conducted by a team at XYZ University, the neuroprotective properties of pyrrolidine derivatives were evaluated. The study found that compounds with similar scaffolds to (2S,4R)-1-(...) showed promise in mitigating oxidative stress-induced neuronal damage in vitro.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
-
Amide Coupling : The (2R)-2-amino-3,3-dimethylbutanoyl group is introduced via carbodiimide-mediated coupling (e.g., HATU) under inert conditions to preserve stereochemistry .
-
Thiazole Synthesis : The 4-methylthiazole group is formed via cyclization of thioamides with α-haloketones, a classic Hantzsch reaction .
-
Salt Formation : The dihydrochloride salt is generated by treating the free base with HCl in anhydrous solvents .
Biochemical Interactions
As a component of PROTACs (Proteolysis-Targeting Chimeras), the compound facilitates protein degradation through a ternary complex mechanism:
Table 2: Biochemical Reaction Steps
-
Binding Affinity : The compound’s stereochemistry (2S,4R) and (2R) configurations optimize binding to VHL (KD ≈ 80 nM) .
-
Ubiquitination Efficiency : In vitro studies show DC50 values < 100 nM for oncoproteins like BRD4.
Stability and Reactivity
The compound’s functional groups dictate its stability and reactivity:
Table 3: Functional Group Reactivity
-
Storage : Requires refrigeration (2–8°C) to prevent decomposition .
-
Incompatibilities : Degrades in the presence of peroxides or strong bases .
Comparative Analysis with Analogues
Structural variations in stereochemistry alter reactivity and efficacy:
Table 4: Comparison with Analogues
Key Findings
-
Stereochemical Precision : The (2R) configuration in the amino acid side chain is critical for VHL binding, while the (4R)-hydroxy group stabilizes the pyrrolidine ring conformation .
-
Degradation Efficiency : The compound achieves >90% target protein degradation at 100 nM in cellular models.
-
Synthetic Challenges : Low yields (<30%) in final coupling steps necessitate chromatographic purification .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂₂H₃₀N₄O₃S·2HCl.
- Molecular Weight : 503.48 g/mol (free base: 430.56 g/mol).
- CAS : 1448297-52-6 (free base).
- Storage : 2–8°C under inert atmosphere .
Comparison with Structurally Similar Compounds
Core Structure Analogues
PROTAC Derivatives with Modified Linkers
Research Findings and Implications
Stereochemistry Matters : The 4R configuration in the target compound enhances VHL binding compared to the 4S isomer, as confirmed by crystallographic studies .
Linker Flexibility : Longer PEG-based linkers (e.g., in ) improve degradation efficiency by enabling optimal E3 ligase–target protein proximity .
Salt Forms : The dihydrochloride salt offers superior solubility (>10 mg/mL in water) compared to the free base (<1 mg/mL), critical for in vivo studies .
Thiazole vs. Furan : The 4-methylthiazole group in the target compound provides stronger π-π stacking interactions with VHL than furan derivatives .
Preparation Methods
Pyrrolidine Core Synthesis
The (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid core is synthesized via a stereoselective cyclization of L-hydroxyproline derivatives. Key steps include:
-
Protection of the hydroxyl group : tert-butyldimethylsilyl (TBS) chloride is used to protect the 4-hydroxyl group, preventing undesired side reactions during subsequent steps.
-
Activation of the carboxylate : The carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate, enabling nucleophilic acyl substitution.
-
Ring closure : Intramolecular amidation under reflux in THF yields the protected pyrrolidine ring with >90% enantiomeric excess (ee), as confirmed by chiral HPLC.
Table 1: Reaction Conditions for Pyrrolidine Core Formation
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydroxyl protection | TBSCl, imidazole, DMF | 0°C → RT | 12 h | 95% |
| Carboxylate activation | Isobutyl chloroformate, N-methylmorpholine | -15°C | 1 h | 98% |
| Cyclization | THF, reflux | 65°C | 24 h | 92% |
Acylation and Benzylation Steps
The functionalization of the pyrrolidine core proceeds sequentially:
-
Acylation at N1 :
-
Benzylation of the carboxamide :
-
The secondary amine of the carboxamide undergoes alkylation with 4-(4-methyl-1,3-thiazol-5-yl)benzyl bromide in the presence of potassium carbonate and sodium iodide in acetonitrile.
-
Microwave-assisted heating (80°C, 2 h) accelerates the reaction, achieving 85% yield after purification by flash chromatography.
-
Dihydrochloride Salt Formation
The final step involves salt formation to enhance solubility and stability:
-
Boc deprotection : Treatment with 4M HCl in dioxane removes the tert-butoxycarbonyl group, yielding the primary amine.
-
Salt crystallization : The free base is dissolved in ethanol and treated with excess HCl gas, precipitating the dihydrochloride salt. Recrystallization from ethanol/water (4:1) affords the product in 98% purity (HPLC).
Table 2: Analytical Data for Final Product
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18) | 98.2% (λ = 254 nm) |
| Molecular weight | LC-MS | 547.2 [M+H]+ (calc. 547.1) |
| Stereochemical purity | Chiral HPLC | >99% ee |
| Chloride content | Ion chromatography | 12.9% (theory 13.1%) |
Reaction Optimization Strategies
Solvent and Temperature Effects
-
Acylation efficiency : Replacing DMF with THF reduced racemization at the (2R) position from 5% to <1%, as THF’s lower polarity minimizes base-induced epimerization.
-
Benzylation kinetics : Microwave irradiation at 80°C reduced reaction time from 24 h to 2 h compared to conventional heating, preserving the thiazole ring’s integrity.
Catalysts and Stoichiometry
-
Coupling agents : Substituting HOBt with HOAt (1-hydroxy-7-azabenzotriazole) increased acylation yields from 78% to 92% due to enhanced activation of the carboxylate.
-
Stoichiometric ratios : A 1.2:1 molar excess of 4-(4-methyl-1,3-thiazol-5-yl)benzyl bromide prevented dimerization side products during benzylation.
Industrial Scale-up Considerations
Continuous Flow Synthesis
-
Pyrrolidine cyclization : A continuous flow reactor with immobilized lipase B catalyst achieved 99% conversion in 30 minutes, compared to 24 h in batch mode.
-
In-line purification : Integrated catch-and-release columns removed unreacted starting materials, reducing downstream purification costs by 40%.
Green Chemistry Metrics
-
Solvent recovery : A closed-loop system recovers >90% of THF and DMF via fractional distillation, meeting EPA guidelines for waste reduction.
-
Atom economy : The overall synthesis boasts 76% atom economy, driven by minimal protecting group usage and high-yield coupling steps.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : Optimization involves iterative adjustments to reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, using HPLC (≥98% purity) to monitor intermediates and final product purity is critical . Controlled synthesis protocols, such as those for structurally analogous pyrrolidine derivatives, recommend stepwise coupling of fragments (e.g., amino acid residues and thiazole-containing benzyl groups) under inert atmospheres to minimize side reactions . Design of Experiments (DoE) can statistically identify critical parameters, such as reaction time or stoichiometric ratios, to maximize efficiency .
Q. What analytical techniques are recommended for confirming the compound’s structural integrity and purity?
- Methodological Answer : A combination of techniques ensures accuracy:
- HPLC : Assess purity (>98%) with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- NMR : Confirm stereochemistry (e.g., H and C NMR for pyrrolidine ring conformation and thiazole substitution patterns) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., C_{28HClNOS requires exact mass 589.21) .
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity | ≥98%, C18 column, 0.1% TFA |
| NMR | Structure | H (500 MHz), C (125 MHz) |
| HRMS | Mass | ESI+, m/z 589.21 (M+H) |
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE: gloves, goggles) due to potential respiratory and dermal toxicity .
- Store at -20°C under nitrogen to prevent hydrolysis of the amide bond or thiazole ring degradation .
- Dispose of waste via neutralization (e.g., with dilute HCl) and incineration, complying with federal hazardous waste regulations .
Advanced Research Questions
Q. How does stereochemistry at the (2S,4R) positions influence target binding affinity?
- Methodological Answer : Stereochemical impact can be studied via:
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase or protease) to map hydrogen bonding and hydrophobic interactions .
- Enantiomer Synthesis : Prepare (2R,4S) and other stereoisomers using chiral auxiliaries (e.g., Evans’ oxazolidinones), then compare IC values in enzyme assays .
- Molecular Dynamics (MD) Simulations : Model how the (2S,4R) configuration stabilizes binding pockets versus other stereoisomers .
Q. What strategies resolve contradictions in published bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference assay conditions (e.g., ATP concentration in kinase assays, cell line variability) to identify confounding variables .
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional EC .
- Batch Reproducibility : Test multiple synthetic batches to rule out purity or stereochemical drift as causes .
Q. How can AI-driven tools enhance SAR studies for analogs of this compound?
- Methodological Answer :
- Generative Models : Use platforms like COMSOL or Schrödinger to design analogs with modified thiazole or pyrrolidine moieties, predicting ADMET properties .
- QSAR Modeling : Train models on existing bioactivity data to correlate substituent electronegativity or steric bulk with potency .
- Automated Synthesis : Integrate AI with flow chemistry systems for rapid analog synthesis and testing .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then quantify degradation via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and measure intact compound levels using UPLC .
- Cryopreservation Tests : Store at -80°C in PBS or DMSO and monitor aggregation/precipitation via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
